molecular formula C20H21N5O B2544761 (4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone CAS No. 1396883-77-4

(4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone

Cat. No. B2544761
CAS RN: 1396883-77-4
M. Wt: 347.422
InChI Key: KXJPSXCIKJMCAK-UHFFFAOYSA-N
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Description

The compound “(4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone” is likely a complex organic molecule. It contains a benzylpiperidine group, a phenyl group, and a tetrazole group. Tetrazole compounds are known to have a wide range of biological properties like antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral agents .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through coupling reactions . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Scientific Research Applications

Antioxidant Properties

This compound has shown promise as an antioxidant. Researchers have synthesized derivatives of this molecule and evaluated their ability to scavenge free radicals. In the oxygen radical absorbance capacity (ORAC) assay , six derivatives demonstrated potent antioxidant properties, surpassing or matching well-known antioxidants like ascorbic acid, resveratrol, and trolox . These findings suggest potential applications in combating oxidative stress-related diseases.

Cholinesterase Inhibition

Cholinesterase enzymes play a crucial role in neurotransmitter regulation. In the context of Alzheimer’s disease (AD) , inhibiting acetylcholinesterase (AChE) can enhance acetylcholine signaling. Researchers have investigated derivatives of this compound for their ability to inhibit AChE and butyrylcholinesterase (BuChE). While screening in silico and in vitro, they identified compounds with significant cholinesterase inhibition properties . These findings could be relevant for AD therapy.

Antibacterial Activity

Another avenue of research involves the synthesis of piperazine chrome-2-one derivatives . These compounds were evaluated for their antimicrobial activity. Docking simulations revealed interactions between the ligands and oxidoreductase enzymes, suggesting potential antibacterial applications .

Biological Interest and Novel Compounds

Researchers have synthesized novel compounds by reducing Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one . Alkylation of these intermediates yielded a series of interesting derivatives . Further exploration of their biological properties could uncover additional applications.

Future Directions

The future research directions for this compound could include studying its potential biological activities, given the known properties of tetrazole compounds . Further studies could also explore its synthesis and chemical properties.

Mechanism of Action

properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(2-phenyltetrazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c26-20(19-21-23-25(22-19)18-9-5-2-6-10-18)24-13-11-17(12-14-24)15-16-7-3-1-4-8-16/h1-10,17H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJPSXCIKJMCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NN(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone

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